molecular formula C10H13KO6S B588785 α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 CAS No. 1794789-29-9

α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5

Cat. No.: B588785
CAS No.: 1794789-29-9
M. Wt: 305.397
InChI Key: UHFQRRDSERATAD-LFMIHFMMSA-M
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Description

α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 is a labeled analogue of α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt. This compound is often used in metabolic research and environmental studies due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.

Properties

CAS No.

1794789-29-9

Molecular Formula

C10H13KO6S

Molecular Weight

305.397

IUPAC Name

potassium;2-methoxy-4-(1,1,3,3,3-pentadeuterio-2-hydroxy-2-sulfopropyl)phenolate

InChI

InChI=1S/C10H14O6S.K/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1/i1D3,6D2;

InChI Key

UHFQRRDSERATAD-LFMIHFMMSA-M

SMILES

CC(CC1=CC(=C(C=C1)[O-])OC)(O)S(=O)(=O)O.[K+]

Synonyms

α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Monopotassium Salt-d5; 

Origin of Product

United States

Preparation Methods

The synthesis of α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 involves several steps The starting material is typically a benzene derivative, which undergoes a series of reactions including hydroxylation, methylation, and sulfonationIndustrial production methods often involve large-scale synthesis using automated systems to ensure high purity and yield.

Chemical Reactions Analysis

α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups, leading to the formation of various derivatives.

Scientific Research Applications

α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of enzyme inhibitors.

    Industry: Applied in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved often include metabolic and signaling pathways, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar compounds to α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 include:

    α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt: The unlabeled version of the compound, used in similar applications but without the benefits of stable isotope labeling.

    4-Hydroxy-3-methoxybenzeneethanesulfonic Acid: A related compound with similar chemical properties but lacking the α-methyl group.

    3-Methoxy-4-hydroxybenzeneethanesulfonic Acid: Another analogue with slight structural differences, used in different research contexts.

These comparisons highlight the uniqueness of this compound, particularly its stable isotope labeling, which provides significant advantages in research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5
Reactant of Route 2
α,4-Dihydroxy-3-methoxy-α-methyl-benzeneethanesulfonic Acid Potassium Salt-d5

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